molecular formula C20H22N2O2 B268505 N-allyl-2-[(4-isopropylbenzoyl)amino]benzamide

N-allyl-2-[(4-isopropylbenzoyl)amino]benzamide

Cat. No. B268505
M. Wt: 322.4 g/mol
InChI Key: XYUKEFKNKGVMMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-2-[(4-isopropylbenzoyl)amino]benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of N-allyl-2-[(4-isopropylbenzoyl)amino]benzamide is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
N-allyl-2-[(4-isopropylbenzoyl)amino]benzamide has been shown to have biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth of cancer cells and reduces inflammation. In vivo studies have shown that it reduces inflammation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-allyl-2-[(4-isopropylbenzoyl)amino]benzamide in lab experiments is its potential as an anticancer and anti-inflammatory agent. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for N-allyl-2-[(4-isopropylbenzoyl)amino]benzamide research. One direction is to further investigate its mechanism of action to better understand its potential as a therapeutic agent. Another direction is to study its pharmacokinetics and pharmacodynamics to determine its efficacy and safety in vivo. Additionally, further studies could focus on optimizing the synthesis method to increase the yield and purity of this compound. Finally, research could investigate its potential applications in other fields, such as material science and catalysis.

Synthesis Methods

N-allyl-2-[(4-isopropylbenzoyl)amino]benzamide can be synthesized using different methods, including the reaction of 4-isopropylbenzoic acid with thionyl chloride, followed by the reaction with allylamine and 2-aminobenzamide. Another method involves the reaction of 4-isopropylbenzoic acid with oxalyl chloride, followed by the reaction with allylamine and 2-aminobenzamide. The yield of this compound using these methods is around 70-80%.

Scientific Research Applications

N-allyl-2-[(4-isopropylbenzoyl)amino]benzamide has potential applications in various fields, including medicinal chemistry and biochemistry. This compound has been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.

properties

Product Name

N-allyl-2-[(4-isopropylbenzoyl)amino]benzamide

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

2-[(4-propan-2-ylbenzoyl)amino]-N-prop-2-enylbenzamide

InChI

InChI=1S/C20H22N2O2/c1-4-13-21-20(24)17-7-5-6-8-18(17)22-19(23)16-11-9-15(10-12-16)14(2)3/h4-12,14H,1,13H2,2-3H3,(H,21,24)(H,22,23)

InChI Key

XYUKEFKNKGVMMI-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCC=C

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCC=C

Origin of Product

United States

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